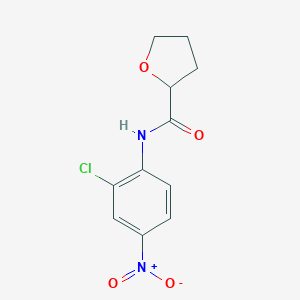
N-{2-chloro-4-nitrophenyl}tetrahydro-2-furancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-chloro-4-nitrophenyl}tetrahydro-2-furancarboxamide: is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a tetrahydrofuran ring attached to a carboxamide group, with a 2-chloro-4-nitrophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-chloro-4-nitrophenyl}tetrahydro-2-furancarboxamide typically involves the reaction of 2-chloro-4-nitroaniline with tetrahydrofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: N-{2-chloro-4-nitrophenyl}tetrahydro-2-furancarboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, suitable solvents like ethanol or dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: N-(2-amino-4-nitrophenyl)tetrahydrofuran-2-carboxamide.
Substitution: N-(2-substituted-4-nitrophenyl)tetrahydrofuran-2-carboxamide.
Hydrolysis: 2-chloro-4-nitroaniline and tetrahydrofuran-2-carboxylic acid.
Aplicaciones Científicas De Investigación
N-{2-chloro-4-nitrophenyl}tetrahydro-2-furancarboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antibacterial and antifungal properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.
Mecanismo De Acción
The mechanism of action of N-{2-chloro-4-nitrophenyl}tetrahydro-2-furancarboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or antifungal effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and selectivity towards different targets .
Comparación Con Compuestos Similares
N-(2-chloro-4-nitrophenyl)pyrrolidine-2-carboxamide: Similar structure but with a pyrrolidine ring instead of a tetrahydrofuran ring.
N-(2-chloro-4-nitrophenyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a tetrahydrofuran ring.
Uniqueness: N-{2-chloro-4-nitrophenyl}tetrahydro-2-furancarboxamide is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11ClN2O4 |
|---|---|
Peso molecular |
270.67 g/mol |
Nombre IUPAC |
N-(2-chloro-4-nitrophenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C11H11ClN2O4/c12-8-6-7(14(16)17)3-4-9(8)13-11(15)10-2-1-5-18-10/h3-4,6,10H,1-2,5H2,(H,13,15) |
Clave InChI |
VCSKHPYWQZSVEA-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
SMILES canónico |
C1CC(OC1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















